molecular formula C9H16N2O B1381385 3-Hexyl-1,2-oxazol-5-amine CAS No. 1378851-83-2

3-Hexyl-1,2-oxazol-5-amine

Cat. No. B1381385
M. Wt: 168.24 g/mol
InChI Key: PDQMIPHJIRGIJV-UHFFFAOYSA-N
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Description

3-Hexyl-1,2-oxazol-5-amine is a chemical compound with the molecular formula C9H16N2O and a molecular weight of 168.24 . It is also known by other names such as 3-Hexylisoxazol-5-amine and 5-Isoxazolamine, 3-hexyl- .


Molecular Structure Analysis

The molecular structure of 3-Hexyl-1,2-oxazol-5-amine consists of a five-membered heterocyclic ring with one nitrogen and one oxygen atom in its backbone . The hexyl group is attached to the third carbon of the oxazol ring .


Physical And Chemical Properties Analysis

The predicted boiling point of 3-Hexyl-1,2-oxazol-5-amine is 297.3±20.0 °C, and its predicted density is 1.009±0.06 g/cm3 . Its acidity coefficient (pKa) is predicted to be 0.24±0.50 .

Scientific Research Applications

Energetic Materials Synthesis

Compounds similar to "3-Hexyl-1,2-oxazol-5-amine" have been explored for their potential in creating high-performing energetic materials. For instance, the amination of energetic anions has led to materials with explosive performances comparable to conventional explosives, showing their potential in military and civil applications (Klapötke, Piercey, & Stierstorfer, 2012).

Advanced Pharmaceutical Intermediates

Research has demonstrated the synthesis and biological evaluation of N-aryl-5-aryloxazol-2-amine derivatives as inhibitors for 5-lipoxygenase, a key enzyme in leukotriene synthesis. These findings suggest potential therapeutic applications in treating inflammation-related diseases, such as asthma and rheumatoid arthritis (Suh, Yum, & Cho, 2015).

Material Science and Polymer Modification

Poly vinyl alcohol/acrylic acid hydrogels have been modified through condensation reactions with various amine compounds, including those related to "3-Hexyl-1,2-oxazol-5-amine". This research indicates the potential of such compounds in enhancing the properties of materials for medical applications, due to their improved thermal stability and promising biological activities (Aly & El-Mohdy, 2015).

Heterocyclic Compound Synthesis

Studies on the synthesis of chiral 1,3-oxazinan-2-ones from carbohydrate derivatives have opened new pathways for producing pharmaceutical compounds and amino alcohols, showcasing the versatility of oxazol-5-amine related compounds in synthesizing complex molecular structures (Ella-Menye, Sharma, & Wang, 2005).

Future Directions

Oxazole derivatives, including 3-Hexyl-1,2-oxazol-5-amine, continue to be of interest in medicinal chemistry due to their wide spectrum of biological activities . Future research may focus on synthesizing

properties

IUPAC Name

3-hexyl-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-2-3-4-5-6-8-7-9(10)12-11-8/h7H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDQMIPHJIRGIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NOC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hexyl-1,2-oxazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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